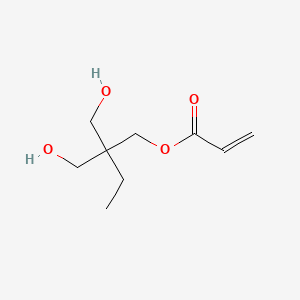

2,2-Bis(hydroxymethyl)butyl acrylate

Description

BenchChem offers high-quality 2,2-Bis(hydroxymethyl)butyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(hydroxymethyl)butyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-8(12)13-7-9(4-2,5-10)6-11/h3,10-11H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENVBKSVVOOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220490 | |

| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7024-08-0 | |

| Record name | 2,2-Bis(hydroxymethyl)butyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7024-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007024080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)butyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Engineering of Hydrogel Networks: A Guide to Hydrophilic Functional Acrylates

Introduction: The Architecture of Soft Matter

In the realm of drug delivery and tissue engineering, hydrogels are not merely "wet polymers"; they are precision-engineered molecular sieves. As researchers, our choice of the primary building block—the monomer—dictates the biological fate of the construct.

This guide focuses on hydrophilic functional acrylate and methacrylate monomers . While often discussed interchangeably, the distinction is kinetic and structural: acrylates (

This whitepaper provides a blueprint for selecting, formulating, and polymerizing these monomers into functional hydrogels, moving beyond basic synthesis to controlling Critical Quality Attributes (CQAs) like mesh size (

The Monomer Toolkit: Structure-Property Relationships

Selection must be driven by the intended application (e.g., ocular lenses vs. intestinal drug delivery).

Table 1: Functional Monomer Profile

| Monomer | Type | Functional Group | Key Property | Primary Application |

| HEMA (2-Hydroxyethyl methacrylate) | Neutral | Hydroxyl (-OH) | High mechanical strength, moderate swelling. | Contact lenses, tissue scaffolds. |

| PEGDA (Poly(ethylene glycol) diacrylate) | Neutral / Crosslinker | Ether (-O-) | Tunable mesh size via Molecular Weight (MW). | Cell encapsulation, protein delivery. |

| AA (Acrylic Acid) | Anionic (pH sensitive) | Carboxyl (-COOH) | pH-responsive swelling (swells at pH > pKa). | Oral drug delivery (intestinal release). |

| NIPAM (N-Isopropylacrylamide) | Amphiphilic | Amide (-CONH-) | Thermo-responsive (LCST ~32°C). | Injectable gels, smart valves. |

| SBMA (Sulfobetaine methacrylate) | Zwitterionic | Sulfonate/Ammonium | Ultra-low fouling, super-hydrophilicity. | Blood-contacting devices, implants. |

Deep Dive: The PEGDA Molecular Weight Effect

Poly(ethylene glycol) diacrylate (PEGDA) is unique because the monomer itself is a macromer. The molecular weight (MW) of the PEG chain determines the crosslink density (

-

Low MW (e.g., 575 Da): High crosslink density, small mesh size (<2 nm), stiff matrix.

-

High MW (e.g., 10 kDa): Low crosslink density, large mesh size (>10 nm), rapid diffusion of macromolecules.

Scientist's Note: When encapsulating cells, use PEGDA > 3.4 kDa. Lower MW monomers can penetrate cell membranes before polymerization, causing cytotoxicity.

Polymerization Mechanisms & Kinetics[1]

The dominant mechanism for these monomers is Free Radical Polymerization (FRP) . While convenient, it is susceptible to oxygen inhibition, a critical failure mode in open-air curing.

Mechanism Visualization

The following diagram illustrates the radical propagation pathway and the formation of the crosslinked network.

Figure 1: Free Radical Polymerization pathway showing the critical branching point where Oxygen can quench the reaction, preventing gelation.

Experimental Protocols

Protocol A: Synthesis of a pH-Responsive HEMA-co-AA Hydrogel

This protocol creates a hydrogel that swells in neutral pH (intestine) and remains collapsed in acidic pH (stomach).

Reagents:

-

Monomer: HEMA (Sigma-Aldrich)

-

Crosslinker: EGDMA (Ethylene glycol dimethacrylate)

-

Initiator: APS (Ammonium Persulfate)[3]

-

Catalyst: TEMED (Tetramethylethylenediamine)

Step-by-Step Workflow:

-

Monomer Purification: (Optional but recommended for high purity) Pass HEMA through a basic alumina column to remove the inhibitor (MEHQ).

-

Formulation (The "Feed"):

-

Mix HEMA and AA in a 80:20 molar ratio.

-

Add EGDMA (1 mol% relative to total monomer).

-

Dissolve in deionized water (50% w/v monomer concentration).

-

-

Degassing (CRITICAL):

-

Bubble high-purity Nitrogen or Argon gas through the solution for 15 minutes.

-

Why? To displace dissolved oxygen that inhibits polymerization.

-

-

Initiation:

-

Add APS (0.5 wt%) and vortex.

-

Add TEMED (0.5 wt%) and mix rapidly. (Reaction starts immediately upon TEMED addition).

-

-

Curing:

-

Inject mixture into a glass mold separated by a Teflon spacer (e.g., 1mm thickness).

-

Allow to cure at room temperature for 24 hours.

-

-

Washing (Dialysis):

-

Remove gel from mold.

-

Immerse in distilled water for 3–5 days, changing water daily to leach out unreacted monomer and initiator.

-

Protocol B: Photopolymerization of PEGDA Hydrogels

Ideal for cell encapsulation or in situ curing.

-

Stock Solution: Prepare 10% (w/v) PEGDA (MW 6000) in PBS.

-

Photoinitiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.05% (w/v).

-

Curing: Expose to 405 nm (blue light) or 365 nm (UV) at 10 mW/cm² for 2–5 minutes.

Experimental Workflow Diagram

Figure 2: Standardized synthesis workflow for acrylate hydrogels. Step 3 (Degassing) is the most frequently overlooked step leading to batch failure.

Characterization: Validating the Network

Do not rely on visual inspection. You must quantify the network structure.

Equilibrium Swelling Ratio ( )

This indicates the hydrophilicity and crosslink density.

Protocol:

-

Dry the hydrogel to constant weight (

). -

Immerse in PBS (pH 7.4) at 37°C until equilibrium (usually 24-48h).

-

Weigh the swollen gel (

).

Mesh Size Calculation ( )

Use the Flory-Rehner and Peppas-Merrill theories.

-

Input Data: Polymer volume fraction in the swollen state (

), molecular weight between crosslinks ( -

Significance: If

Drug Hydrodynamic Radius, the drug is trapped. If

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Tacky/Liquid Surface | Oxygen Inhibition | Cure in an inert atmosphere (N2 glovebox) or cover mold with a Mylar/glass sheet to exclude air [1]. |

| Opaque/White Gel | Phase Separation | The polymer is hydrophobic at the curing temp. Reduce temperature or add a co-solvent (e.g., Ethanol/Water mix). |

| Brittle Gel | Crosslinking too high | Reduce EGDMA/Crosslinker concentration. Increase MW of the monomer (e.g., switch from PEGDA 575 to PEGDA 2000). |

| Incomplete Cure | Inhibitor presence | Pass liquid monomers through an inhibitor-remover column (alumina) before use. |

References

-

Bomar. (2022). How to Reduce the Effects of Oxygen Inhibition. 4[5][6]

-

NIH/PMC. (2011). Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels. 7[5][6]

-

MDPI. (2019). Controlling Fluid Diffusion and Release through Mixed-Molecular-Weight Poly(ethylene) Glycol Diacrylate (PEGDA) Hydrogels. 5

-

NIH/PMC. (2015). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism. 8[5]

-

DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. 9

Sources

- 1. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH and photo-responsive hydrogels based on acrylic acid and acrylamide - DORAS [doras.dcu.ie]

- 3. researchgate.net [researchgate.net]

- 4. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

Physical Properties and Synthetic Utility of Mono-Functionalized Trimethylolpropane

Executive Summary

Trimethylolpropane (TMP) is a ubiquitous triol scaffold (

This guide analyzes the physical properties and synthetic challenges of mono-functionalized TMP. We categorize these derivatives into two distinct architectural classes that dictate their physical behavior and utility:

-

Type A (Mono-substituted / Di-hydroxyl): One hydroxyl is derivatized; two remain free (e.g., TMP Monoallyl Ether).

-

Type B (Mono-reactive / Cyclic Protected): Two hydroxyls are blocked (often cyclized), leaving one free (e.g., TMP Oxetane or TMP Acetonide).

Molecular Architecture & The Viscosity Paradox

The most immediate physical change upon mono-functionalizing TMP is a dramatic shift in rheology. Pure TMP is a solid at room temperature (

Disrupting this network by modifying just one hydroxyl group induces a phase change from crystalline solid to viscous liquid.

Comparative Physical Properties Table

| Property | TMP (Reference) | TMP Monoallyl Ether (Type A) | TMP Oxetane (TMPO) (Type B) |

| CAS | 77-99-6 | 682-11-1 | 3047-32-3 |

| Molecular Weight | 134.17 g/mol | 174.24 g/mol | 116.16 g/mol |

| Physical State (25°C) | White Solid | Viscous Liquid | Low Viscosity Liquid |

| Melting Point | 58°C | < -20°C | < 0°C |

| Boiling Point | 289°C | 160°C (33 mmHg) | 220°C (Atm) |

| Viscosity (25°C) | N/A (Solid) | ~400–600 mPa[3]·s | ~27 mPa[2][4]·s |

| Density | 1.08 g/cm³ | 1.01 g/mL | 1.02 g/cm³ |

| Water Solubility | High | Moderate | High (Hygroscopic) |

| Primary Utility | Bulk Crosslinker | Coatings / Biodegradable Linkers | Cationic UV Curing / Dendrimer Core |

Expert Insight: Note the viscosity of TMPO (27 mPa·s) versus TMP Monoallyl Ether (>400 mPa[2]·s). The Oxetane ring "ties back" two hydroxyls, eliminating their H-bonding capability. The Monoallyl ether retains two free hydroxyls, maintaining significant intermolecular drag.

Synthesis Strategy: The Statistical Challenge

Synthesizing mono-functionalized TMP is non-trivial due to the statistical probability of over-reaction. When reacting TMP with an electrophile (e.g., allyl chloride), the result is a mixture of mono-, di-, and tri-substituted products.[2]

Workflow Visualization: Statistical vs. Directed Synthesis[2]

Figure 1: Comparison of statistical etherification (yielding mixed products) versus directed cyclization (yielding high-purity mono-functional derivatives).

Detailed Experimental Protocols

Protocol A: Synthesis of TMP Monoallyl Ether (Statistical Control)

Objective: Isolate the mono-substituted derivative while minimizing di/tri-ether formation. Mechanism: Williamson Ether Synthesis.

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve TMP in Toluene at 60°C.

-

Deprotonation: Add NaOH dropwise. If using Toluene, reflux with a Dean-Stark trap to remove water (driving the equilibrium to the alkoxide).[2]

-

Addition: Cool to 50°C. Add Allyl Chloride slowly over 2 hours. Crucial: Rapid addition creates local high concentrations, favoring di-substitution.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC or GC.

-

-

Purification (The Critical Step):

-

Wash organic layer with water to remove salts and unreacted TMP (TMP is highly water-soluble; the mono-ether is less so, but partitions).

-

Vacuum Distillation: This is mandatory.

-

Fraction 1: Solvent.

-

Fraction 2: Unreacted TMP (if any remains).

-

Fraction 3: TMP Monoallyl Ether (BP ~160°C @ 33 mmHg).

-

Residue: Di/Tri-allyl ethers.[5]

-

-

Protocol B: Synthesis of TMP-Oxetane (Directed)

Objective: Create a mono-reactive core (3-ethyl-3-hydroxymethyloxetane). Mechanism: Carbonate cyclization followed by decarboxylation.

-

Reagents:

-

TMP: 1.0 eq

-

Diethyl Carbonate: 1.2 eq

-

Catalyst: Potassium Carbonate (

) or Sodium Methoxide.

-

-

Procedure:

-

Transesterification: Reflux TMP and Diethyl Carbonate with catalyst. Ethanol is produced as a byproduct.

-

Distillation: Continuously distill off Ethanol to drive the formation of the six-membered cyclic carbonate intermediate.

-

Rearrangement: Heat the cyclic carbonate to >200°C under reduced pressure. The ring collapses/rearranges, releasing

and forming the four-membered oxetane ring.[2]

-

-

Validation:

-

Check IR for disappearance of Carbonyl peak (1750 cm⁻¹) and appearance of Oxetane ether band (~980 cm⁻¹).

-

Applications in Drug Development[7]

Mono-functionalized TMP serves as the "Point Zero" for hyperbranched polymers and dendrimers used in drug delivery.

Dendrimer Core Architecture

In drug delivery, the "Type B" (TMPO or Acetonide) derivatives are preferred for convergent synthesis .

-

The Logic: You attach the drug payload to the free hydroxyl first, then deprotect the other two hydroxyls to grow the dendrimer generation (G1, G2).[2] This ensures exactly one drug molecule per dendrimer structure.

Biodegradable Linkers (Polycarbonates)

TMP Monoallyl Ether is used to synthesize aliphatic polycarbonates. The allyl group remains pendant (hanging off the chain), allowing for post-polymerization "click" chemistry to attach targeting ligands (e.g., folic acid for cancer targeting).[2]

Figure 2: Workflow for utilizing mono-functional TMP as a core for drug-conjugated dendrimers.

References

- BenchChem.Synthesis of Trimethylolpropane Monoallyl Ether.

- PubChem.Trimethylolpropane monoallyl ether (Compound Summary). National Library of Medicine.

- Perstorp.Trimethylolpropane (TMP) and Derivatives Technical Data.

- ChemicalBook.Trimethylolpropane Monoallyl Ether Properties and Uses.

-

Journal of Drug Delivery & Therapeutics. Potential Application of Dendrimers in Drug Delivery. (2016).[6] Retrieved from jddtonline.info.

- FORU Chemtech.TMPO (Trimethylolpropane Oxetane) Technical Specification.

Sources

- 1. chemneo.com [chemneo.com]

- 2. CN102659532A - Method for synthesis of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

- 3. Trimethylol propane | CAS#:77-99-6 | Chemsrc [chemsrc.com]

- 4. TMPO,Trimethylolpropane oxetane,Diluent for UV cationic cured product - FORU Chemtech [foruchem.com]

- 5. PREC TMPDE Monomer | Trimethylol Propane Diallyl Ether | CAS#682-09-7 [prechems.com]

- 6. jddtonline.info [jddtonline.info]

In-Depth Technical Guide: Solvation Thermodynamics and Phase Behavior of 2,2-Bis(hydroxymethyl)butyl Acrylate

Executive Summary

In the landscape of functional polymer synthesis, 2,2-Bis(hydroxymethyl)butyl acrylate (HBA) —also known industrially as trimethylolpropane monoacrylate (TMPMA, CAS: 7024-08-0)—occupies a unique physicochemical niche[1]. Characterized by an amphiphilic architecture, HBA possesses a hydrophobic ethyl/acryloyl core flanked by a highly hydrophilic pendant diol moiety.

In my experience engineering targeted drug delivery vehicles and self-healing hydrogels[2], mastering the solvation thermodynamics of HBA is the critical first step. Misjudging its solubility limits in aqueous versus organic media often leads to premature micro-emulsification, broadened polydispersity indexes (PDI) during polymerization, or outright synthetic failure. This guide deconstructs the solubility profile of HBA, providing field-proven, self-validating protocols for its handling and polymerization.

Structural Causality & Solvation Thermodynamics

To understand HBA's solubility, we must analyze its molecular topology. HBA is typically synthesized via the acidic hydrolysis of a dioxane-protected precursor, (5-ethyl-2,2-dimethyl-1,3-dioxane-5-yl)methyl acrylate (EDMA)[3]. The resulting deprotected monomer features:

-

Hydrogen Bond Donors/Acceptors: Two primary hydroxyl groups capable of forming robust intermolecular hydrogen bonds.

-

Hydrophobic Domain: A butyl-derived backbone and a reactive acrylate vinyl group.

Behavior in Organic Solvents

In polar organic solvents (e.g., ethyl acetate, THF, dioxane), HBA exhibits excellent solubility[4]. The organic solvent molecules effectively solvate the hydrophobic acrylate tail via dispersion forces, while their polar functional groups (ethers, esters) act as hydrogen-bond acceptors for the HBA diols. This dual-solvation mechanism thermodynamically favors a homogenous, single-phase solution.

Behavior in Aqueous Media

In water, the monomer exhibits low to moderate solubility [4]. While the diol groups readily hydrate, the hydrophobic ethyl and acryloyl groups force the surrounding water molecules into an entropically unfavorable clathrate-like cage. As concentration increases, the hydrophobic tails aggregate to minimize water contact, leading to micro-phase separation. However, once polymerized into poly(HBA) , the macroscopic solubility shifts dramatically; the dense packing of pendant diols along the polymer backbone yields a highly water-soluble material capable of forming well-defined micelles (20–30 nm hydrodynamic diameter)[3].

Quantitative Solubility Profile

The table below consolidates the solubility behavior of HBA monomer across various solvent classes.

| Solvent | Polarity Index | Solubility Status | Mechanistic Rationale |

| Water | 9.0 | Low / Moderate | H-bonding via diols is sterically restricted by the hydrophobic ethyl/acryloyl core, causing aggregation at high concentrations. |

| Methanol / Ethanol | 5.1 / 5.2 | Miscible | Excellent H-bond matching; the short aliphatic tail is fully solvated by the solvent's alkyl groups. |

| Ethyl Acetate | 4.4 | Soluble | Ester-ester dipole interactions and moderate polarity perfectly accommodate the amphiphilic monomer[4]. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | The ether oxygen acts as a strong H-bond acceptor for the HBA diols, disrupting monomer-monomer H-bonding. |

| 1,4-Dioxane | 4.8 | Soluble | Universal solvation environment; ideal for RAFT polymerization as it solvates both monomer and polymer[3]. |

| Hexane | 0.1 | Insoluble | Non-polar media cannot disrupt the strong intermolecular H-bonding between the HBA diol groups. |

Note: Commercially sourced HBA is typically stabilized with hydroquinone (HQ) and must be stored at 2–8°C under nitrogen to prevent auto-polymerization[1].

Mechanistic Workflows

The following diagram illustrates the divergent thermodynamic pathways HBA takes when introduced to aqueous versus organic media.

Fig 1: Solvation pathways and phase behavior of HBA in aqueous versus organic media.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every procedural step includes an orthogonal check to eliminate subjective operator bias.

Protocol A: Determining Aqueous Solubility Limit via UV-Vis Turbidimetry

Relying on visual inspection for solubility limits is prone to error. This protocol uses optical scattering to objectively define the saturation point.

-

Preparation of Serial Dilutions: Prepare a concentration gradient of HBA in deionized water (from 0.1 mg/mL to 50 mg/mL).

-

Causality: Establishing a broad gradient ensures the thermodynamic saturation threshold is crossed.

-

-

Thermal Equilibration: Incubate all samples in a water bath at exactly 25.0°C for 2 hours.

-

Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent false saturation points caused by thermal fluctuations.

-

-

UV-Vis Transmittance Measurement: Measure the transmittance of each sample at 600 nm using a UV-Vis spectrophotometer.

-

Causality: Measuring at 600 nm avoids the strong UV absorption band of the acrylate double bond (~210–250 nm). Any drop in transmittance at 600 nm is purely due to light scattering (Mie scattering) from undissolved, emulsified monomer droplets.

-

-

Data Validation: Plot Transmittance (%) versus Concentration. The sharp inflection point where transmittance drops below 98% objectively defines the solubility limit.

Protocol B: RAFT Polymerization and Aqueous Phase Transfer

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows us to convert the moderately soluble HBA monomer into a highly water-soluble poly(HBA) architecture[3].

-

Reagent Solvation: Dissolve HBA, a RAFT agent (e.g., EMP), and AIBN initiator in 1,4-Dioxane.

-

Causality: Dioxane is chosen because it fully solvates both the amphiphilic monomer and the highly polar growing polymer chains, preventing premature precipitation that would fatally broaden the PDI.

-

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen is a potent radical scavenger. Complete removal is mandatory to maintain living polymerization kinetics.

-

-

Isothermal Polymerization: Heat the sealed ampoule to 70°C for 12 hours.

-

Causality: 70°C perfectly matches the ~10-hour half-life of the AIBN initiator, ensuring a steady, controlled flux of primary radicals.

-

-

Selective Precipitation: Dropwise add the reaction mixture into cold hexane.

-

Causality (Self-Validation): Hexane selectively precipitates the poly(HBA) due to its high density of diol groups, while leaving unreacted monomer and RAFT agent completely dissolved in the supernatant. A clean white precipitate validates successful polymerization.

-

-

Aqueous Solubilization: Dry the polymer under vacuum, then dissolve in deionized water. The resulting clear solution confirms the successful synthesis of water-soluble poly(HBA).

Fig 2: Self-validating RAFT polymerization workflow for synthesizing water-soluble poly(HBA).

Conclusion

The solubility profile of 2,2-Bis(hydroxymethyl)butyl acrylate (HBA) is a textbook example of amphiphilic behavior dictated by competing functional groups. While the monomer's water solubility is constrained by its hydrophobic core, leveraging appropriate organic solvents (like dioxane or ethyl acetate) allows for highly controlled polymerizations. The resulting poly(HBA) derivatives overcome these monomeric limitations, unlocking advanced applications ranging from room-temperature self-healing boronic ester hydrogels[2] to specialized radiation-curable polyurethane resins[4].

References

-

RAFT synthesis of acrylic polymers containing diol or dioxane groups. ResearchGate. URL:[Link]

- Radiation curable polyurethane resin for ink jet ink (WO2019106089A1).Google Patents.

-

Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. ResearchGate. URL:[Link]

Sources

Architecting Advanced Biomaterials: The Application of Hydroxyl-Functionalized Acrylate Monomers in Drug Delivery and Tissue Engineering

Executive Summary

Hydroxyl-functionalized acrylate and methacrylate monomers—most notably 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxyethyl acrylate (HEA)—are foundational building blocks in modern biomedical engineering. As application scientists, we leverage the unique chemistry of these monomers to design highly tunable, biocompatible polymeric networks. The pendant hydroxyl groups not only impart exceptional hydrophilicity and tissue-mimicking hydration but also serve as reactive sites for post-polymerization modifications. This whitepaper explores the mechanistic synthesis, structural architecture, and empirical deployment of hydroxyl-functionalized acrylates in advanced drug delivery systems and tissue engineering scaffolds.

The Thermodynamic and Chemical Advantage

The core utility of HEMA and HEA lies in their ability to form hydrogels that exhibit physical properties remarkably similar to living tissue. The hydroxyl (-OH) groups facilitate extensive hydrogen bonding with aqueous media, resulting in high equilibrium water content (EWC) while maintaining structural integrity through covalent crosslinking 1. Furthermore, the free-radical copolymerization of HEMA with HEA can be utilized to synthesize water-soluble polymers that exhibit a lower critical solution temperature (LCST) in aqueous solutions—a unique temperature-responsive phase transition that is highly desirable for smart, stimuli-responsive pharmaceutical applications 2.

Synthesis Paradigms: From Linear Chains to Nanocarriers

While conventional Free Radical Polymerization (FRP) is sufficient for bulk hydrogels, the development of precision nanocarriers requires controlled/living radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as the premier method for polymerizing HEMA due to its tolerance to polar functional groups and aqueous environments 3.

By utilizing a macromolecular chain transfer agent (macro-CTA), HEMA can be polymerized in aqueous media to undergo Polymerization-Induced Self-Assembly (PISA), forming well-defined diblock copolymer nanoparticles.

Workflow of RAFT dispersion polymerization for HEMA-based nanocarriers.

Protocol 1: Aqueous RAFT Polymerization of HEMA Nanoparticles

This protocol utilizes Polymerization-Induced Self-Assembly (PISA) to generate sterically stabilized PHEMA nanoparticles.

Causality & Rationale: Poly(2-hydroxyethyl methacrylate) becomes water-insoluble at a relatively low degree of polymerization. By chain-extending a hydrophilic macro-CTA (e.g., Poly(2-(methacryloyloxy)ethyl phosphorylcholine) or PMPC) with HEMA in water, the growing PHEMA block drives in situ self-assembly into micelles or vesicles. The addition of NaCl increases the Flory-Huggins interaction parameter, providing a stronger thermodynamic driving force for self-assembly and increasing the polymerization rate by up to 7-fold 4.

Step-by-Step Methodology:

-

Preparation: In a glass vial, prepare a stock solution comprising HEMA monomer and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) initiator at a molar ratio of 500:1.

-

Macro-CTA Integration: Weigh an aliquot of the stock solution (targeting a specific degree of polymerization, e.g., DP = 100) and combine it with the PMPC precursor (PMPC/ACVA molar ratio = 5.0).

-

Saline Addition: Add an aqueous solution containing 1.5 M to 3.0 M NaCl to achieve a final copolymer concentration of 20% w/w solids.

-

Deoxygenation: Purge the reaction mixture with N₂ gas for 30 minutes. Crucial Step: Oxygen acts as a radical scavenger; failure to degas will result in severe induction periods or complete inhibition of the RAFT process.

-

Polymerization: Seal the vessel and heat to 70 °C in a preheated oil bath for 6 hours under continuous magnetic stirring.

-

Self-Validation Checkpoint: Extract an aliquot, dilute with deuterated pyridine, and analyze via ¹H NMR spectroscopy. The disappearance of vinyl proton signals (δ 5.5–6.2 ppm) confirms monomer conversion. Dynamic Light Scattering (DLS) should be used to confirm the z-average diameter of the resulting nanoparticles.

Engineering Bulk Hydrogels for Sustained Drug Delivery

For localized drug delivery (e.g., dermal patches, ophthalmic inserts, or periodontal reservoirs), bulk PHEMA hydrogels are synthesized via crosslinking. The structural porosity and swelling kinetics of these networks dictate the diffusion rate of the loaded active pharmaceutical ingredient (API).

To overcome the mechanical limitations of pure PHEMA, Interpenetrating Polymer Networks (IPNs) are frequently engineered. For instance, combining PHEMA with poly(N,N-dimethylacrylamide) (PDMAM) yields IPNs with tunable mesh sizes (6.5–50 nm) and robust storage moduli (~10 kPa), ideal for the dermal delivery of hydrophobic drugs like dexamethasone 5.

Mechanism of swelling-controlled drug release in PHEMA interpenetrating networks.

Quantitative Data: Physicochemical Properties of HEMA-Based Systems

| Hydrogel Architecture | Crosslinker / Co-monomer | Key Structural Properties | Target Drug Evaluated | Release Kinetics & Performance |

| PHEMA / PDMAM IPN | PEGDA | Mesh size: 6.5–50 nm; Storage Modulus: ~10 kPa | Dexamethasone | ~95% release over 24h via Non-Fickian diffusion 5. |

| PHEMA / NVP Composite | BPO (Initiator/Crosslinker) | Increased Equilibrium Water Content (EWC) and porosity | Naphazoline | Max loading: 80.7 μg/g; ~70% cumulative release in 10h 6. |

| PHEMA / EGDMA | EGDMA | EWC: 201% – 292% (dependent on crosslinker density) | Amoxicillin | Sustained release reservoir for periodontal applications 1. |

| PHEMA / Gelatin / Alginate | Glutaraldehyde / BIS | Tunable porosity up to 66%; 45.8% degradation at 6 months | Curcumin | Degradable scaffold with high cell accumulation 7. |

Protocol 2: In Situ Crosslinking of PHEMA/EGDMA Composite Hydrogels

This methodology details the room-temperature redox polymerization of HEMA for heat-sensitive drug encapsulation.

Causality & Rationale: Ethylene glycol dimethacrylate (EGDMA) is selected as the crosslinker because its bifunctional vinyl groups create stable, covalent bridges between PHEMA chains, preventing the hydrogel from dissolving in physiological fluids. The use of N,N,N′,N′-tetramethylethylenediamine (TEMED) acts as a catalyst to accelerate the homolytic cleavage of ammonium persulfate (APS), allowing free radical generation at room temperature. This is critical when encapsulating thermally labile biologics or antibiotics 1.

Step-by-Step Methodology:

-

Monomer Preparation: Prepare an aqueous solution containing HEMA monomer and the desired mol% of EGDMA crosslinker.

-

Deoxygenation: Stir the pre-polymerization solution under a continuous nitrogen (N₂) atmosphere for 30 minutes.

-

Initiation: Add 10 mg of APS (initiator) followed immediately by 20 μL of TEMED (accelerator) to the stirring solution.

-

Casting: Stir continuously for exactly 10 minutes under N₂, then rapidly transfer the viscous solution into customized molds (e.g., 1.5 mm diameter glass tubes or planar Teflon molds).

-

Curing: Seal the molds immediately to prevent oxygen ingress and allow the hydrogel to cure at room temperature for 24 hours.

-

Self-Validation Checkpoint: Perform Fourier Transform Infrared (FTIR) spectroscopy on the dried hydrogel. The complete disappearance of the C=C stretching vibration band (typically around 1630–1640 cm⁻¹) confirms successful and complete crosslinking 6. Wash the hydrogel extensively in distilled water to remove unreacted monomers before drug loading.

Conclusion

The versatility of hydroxyl-functionalized acrylate monomers lies in their dual capacity for robust structural engineering and profound biological mimicry. By mastering the thermodynamic variables of polymerization—whether through the precise kinetic control of RAFT or the architectural complexity of interpenetrating networks—scientists can construct self-validating platforms that meet the rigorous demands of modern pharmacokinetics and tissue regeneration.

References

-

Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials Source: PMC (nih.gov) URL:7

-

Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate -N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug Source: Tech Science Press URL:6

-

Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone Source: MDPI URL:5

-

RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media Source: ACS Publications URL:3

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel Source: DergiPark URL:1

-

Designing Temperature-Responsive Biocompatible Copolymers and Hydrogels Based on 2-Hydroxyethyl(meth)acrylates Source: ACS Publications URL:2

-

Effect of added salt on the RAFT polymerization of 2-hydroxyethyl methacrylate in aqueous media Source: White Rose Research Online URL:4

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. JPM | Free Full-Text | Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate -N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug [techscience.com]

- 7. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Difference between TMP monoacrylate and TMP monoallyl ether

Technical Whitepaper: Comparative Analysis of Trimethylolpropane (TMP) Functionalization

Executive Summary

This technical guide provides a rigorous comparative analysis of two critical functional derivatives of Trimethylolpropane (TMP): TMP Monoacrylate (TMP-MA) and TMP Monoallyl Ether (TMP-ME) . While both share the same triol scaffold (

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the linkage chemistry connecting the reactive alkene to the TMP core. This linkage dictates the molecule's stability and reactivity.

| Feature | TMP Monoacrylate (TMP-MA) | TMP Monoallyl Ether (TMP-ME) |

| CAS Number | Variable/In-situ (Often 7024-09-1 for Methacrylate analogue) | 682-11-1 |

| Linkage Type | Ester (–O–C(=O)–) | Ether (–O–CH₂–) |

| Electronic Nature | Electron-deficient alkene (Michael Acceptor) | Electron-rich alkene (Nucleophilic) |

| Hydrolytic Stability | Low (Cleaves in acidic/basic media) | High (Stable over wide pH range) |

| Primary Reactivity | Free Radical Homopolymerization (Chain Growth) | Thiol-Ene Click / Oxidative Drying (Step Growth) |

| Oxygen Inhibition | High susceptibility | Negligible (in Thiol-Ene systems) |

Visualizing the Reactivity Flow

Figure 1: Divergent reactivity pathways. Note the dashed line for TMP-ME radical polymerization, indicating its inability to homopolymerize effectively due to allylic proton abstraction.

Part 2: Synthetic Pathways & Impurity Profiles

TMP Monoacrylate: The Selectivity Challenge

Synthesizing mono-acrylate is chemically difficult using standard acid catalysis because the reaction is statistical. The first esterification activates the molecule, often leading to di- and tri-acrylates (TMPTA).

-

Expert Insight: To achieve high mono-selectivity without extensive purification, enzymatic synthesis is the gold standard. Lipases (e.g., Candida antarctica Lipase B) can kinetically resolve the mono-product by operating at lower temperatures where the second addition is sterically disfavored.

TMP Monoallyl Ether: The Stability Advantage

TMP-ME is typically synthesized via the reaction of TMP with allyl chloride in the presence of a strong base (Williamson ether synthesis).

-

Impurity Profile: Commercial grades often contain di-allyl and tri-allyl species. For precise drug delivery applications, fractional distillation is required to isolate the mono-functional species (BP ~160°C at 33 mmHg).

Part 3: Reactivity Mechanisms (The "Why")

Acrylate: Chain-Growth & Hydrolysis

The acrylate double bond is conjugated with a carbonyl group, making it electron-deficient.

-

Radical Polymerization: Upon initiation, the double bond opens to form a carbon-centered radical that rapidly attacks other acrylates. This forms a kinetic chain (high MW polymer in seconds).

-

Hydrolysis: The ester bond is the "weak link." In vivo, esterases or simple pH changes hydrolyze this bond, releasing the polymer backbone and regenerating the TMP core. This is ideal for biodegradable implants .

Allyl Ether: Step-Growth & Orthogonality

The allyl group is electron-rich and isolated from the oxygen by a methylene bridge.

-

Degradative Chain Transfer: In standard radical systems, the allylic proton (adjacent to the double bond) is easily abstracted by radicals. This creates a stable allylic radical that terminates the chain, preventing homopolymerization.

-

Thiol-Ene Click: In the presence of thiols and a radical initiator, the thiyl radical adds to the allyl bond (anti-Markovnikov). This is a step-growth mechanism.[2][3] It is insensitive to oxygen and yields a hydrolytically stable thioether linkage. This is ideal for long-term stability in hydrogels.

Part 4: Experimental Protocols

Protocol A: Enzymatic Synthesis of TMP Monoacrylate

Objective: Synthesize TMP-MA with >90% mono-selectivity to avoid toxic crosslinkers.

Reagents:

-

Vinyl Acrylate (Acyl donor)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)[7]

-

Anhydrous Acetone (Solvent)

Workflow:

-

Dissolution: Dissolve TMP (10 mmol) in 50 mL anhydrous acetone.

-

Addition: Add Vinyl Acrylate (12 mmol). Note: Use a slight excess, but keep the ratio close to 1:1 to prevent di-substitution.

-

Catalysis: Add Novozym 435 (10% w/w relative to substrates).

-

Incubation: Shake at 45°C for 24 hours. The enzyme preferentially catalyzes the transesterification of a single primary hydroxyl.

-

Termination: Filter off the immobilized enzyme.

-

Purification: Evaporate solvent. The byproduct is acetaldehyde (volatile), driving the equilibrium forward.

-

Validation: Verify mono-substitution via ¹H NMR (Integration of acrylate protons vs. TMP methyl protons).

Protocol B: Thiol-Ene Hydrogel Fabrication (TMP-ME)

Objective: Create a hydrolytically stable hydrogel for controlled drug release.

Reagents:

-

TMP Monoallyl Ether (TMP-ME)

-

PEG-Dithiol (Mn 1000, Crosslinker)

-

Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP, Photoinitiator)

-

PBS Buffer (pH 7.4)

Workflow:

-

Stoichiometry Calculation: Calculate amounts for a 1:1 ratio of Allyl groups (from TMP-ME) to Thiol groups (from PEG-Dithiol).

-

Why? Thiol-ene is a step-growth reaction; stoichiometry must be exact for high molecular weight/gelation.

-

-

Precursor Solution: Dissolve PEG-Dithiol and TMP-ME in PBS to achieve a 10-20% w/v polymer concentration.

-

Initiator: Add LAP (0.05% w/v).

-

Degassing: Optional. Unlike acrylates, this system is oxygen tolerant, but degassing improves consistency.

-

Curing: Irradiate with UV light (365 nm, 10 mW/cm²) for 2-5 minutes.

-

Mechanism:

-

LAP

Radicals. -

Radical + R-SH

R-S• (Thiyl Radical).[8] -

R-S• + TMP-ME

Carbon Radical. -

Carbon Radical + R-SH

Product + R-S• (Chain Transfer).

-

Part 5: Analytical Characterization

To validate the difference between these two species, use the following logic:

| Technique | TMP Monoacrylate | TMP Monoallyl Ether |

| ¹H NMR (Alkene Region) | 3 protons: Doublets at 5.8 - 6.4 ppm . | 3 protons: Multiplet at 5.1 - 5.3 ppm and 5.8 - 6.0 ppm . |

| FTIR | Strong Carbonyl (C=O) stretch at 1720 cm⁻¹ . | No Carbonyl . Strong Ether (C-O-C) at 1100 cm⁻¹ . |

| Mass Spec (ESI) | M+H = ~189 Da (Expect hydrolysis fragments). | M+H = ~175 Da (Stable). |

Decision Matrix for Drug Development

Figure 2: Selection logic based on hydrolytic stability requirements.

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[3][9][10] Angewandte Chemie International Edition. (Foundational text on the step-growth mechanism of allyl ethers).

-

Warwel, S., et al. (2001). Polymers from renewable resources: Lipase-catalyzed synthesis of acrylates.[11] Chemosphere. (Reference for enzymatic selectivity in acrylate synthesis).

-

Mahou, R., & Wandrey, C. (2010). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Molecular Weight for Drug Delivery. Macromolecules.[8][12][13] (Protocol validation for allyl-based hydrogels).

Sources

- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advanceseng.com [advanceseng.com]

- 4. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 5. trimethylolpropane triacrylate tmpta: Topics by Science.gov [science.gov]

- 6. Trimethylolpropane - Wikipedia [en.wikipedia.org]

- 7. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Thin film of Poly(acrylic acid-co-allyl acrylate) as a Sacrificial Protective Layer for Hydrophilic Self Cleaning Glass - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profile & Processing Dynamics of 2,2-Bis(hydroxymethyl)butyl Acrylate

[1]

CAS No: 7024-08-0

Formula: C

Executive Summary

2,2-Bis(hydroxymethyl)butyl acrylate is a unique heterofunctional monomer bridging the gap between hydrophilic polyols and reactive acrylates.[1] Unlike its fully esterified counterpart (Trimethylolpropane Triacrylate, TMPTA), this mono-acrylate retains two primary hydroxyl groups. This structural duality dictates its thermodynamic behavior: the acrylate moiety drives exothermic polymerization, while the hydroxyls introduce significant hydrogen bonding, elevating viscosity, boiling points, and solubility parameters.

This guide details the thermodynamic landscape of TMPMA, offering researchers a roadmap for formulation stability, cure kinetics, and thermal processing.

Physicochemical & Thermodynamic Properties[1][2][3][4][5]

The thermodynamic values below represent a synthesis of experimental data and group-contribution estimates standard for hydroxyl-functional acrylates.

Fundamental Constants[1]

| Property | Value / Range | Thermodynamic Implication |

| Physical State (25°C) | Viscous Liquid | High intermolecular H-bonding restricts molecular rotation.[1] |

| Boiling Point | >200°C (at 1 mmHg) | High enthalpy of vaporization ( |

| Density | 1.08 – 1.12 g/cm³ | Denser than butyl acrylate due to hydroxyl packing density.[1] |

| Refractive Index ( | ~1.473 | Consistent with aliphatic acrylate backbones.[1] |

| Flash Point | >110°C (Closed Cup) | Low vapor pressure reduces flammability risk under standard processing.[1] |

| Solubility Parameter ( | ~23-25 MPa | High polarity; compatible with aqueous dispersions and polar solvents (alcohols, ketones).[1] |

Phase Transition Thermodynamics

Unlike simple alkyl acrylates, TMPMA does not exhibit a sharp melting point due to its tendency to supercool into a glass.

Reaction Thermodynamics: Polymerization & Curing[1]

For drug delivery systems and hydrogels, the heat of polymerization is a critical safety parameter. TMPMA exhibits aggressive cure kinetics typical of sterically unhindered acrylates.

Enthalpy of Polymerization ( )[1]

-

Theoretical Value:

to -

Adiabatic Temperature Rise: In bulk polymerization, this exotherm can theoretically raise the temperature by >200°C, leading to "thermal runaway."

-

Control Strategy: Formulations rarely use 100% TMPMA. It is typically a comonomer (10-30 wt%), diluting the thermal load.

Reactivity Ratios

In copolymerization (e.g., with PEG-diacrylate or N-isopropylacrylamide), TMPMA shows:

-

(TMPMA)

-

Hydroxyl Reactivity: The two -OH groups remain inert during free-radical cure but are thermodynamically primed for secondary reactions (e.g., urethane formation with isocyanates), allowing for Dual-Cure mechanisms.[1]

Synthesis & Structural Logic

The synthesis pathway highlights the thermodynamic necessity of kinetic control to prevent di- and tri-acrylate formation.[1]

Figure 1: Synthesis pathway illustrating the competition between mono-substitution (kinetic target) and poly-substitution (thermodynamic equilibrium).[1]

Experimental Methodologies: Validating Thermodynamic Properties

To ensure data integrity in your specific application, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for and Cure Kinetics

Objective: Determine the glass transition of the uncured resin and the residual enthalpy of polymerization.

Protocol:

-

Calibration: Indium standard (Onset 156.6°C).

-

Sample Prep: Encapsulate 5-10 mg TMPMA in a hermetic aluminum pan.

-

Ramp 1 (Thermal History): Cool to -90°C, hold 5 min. Ramp to 20°C at 10°C/min.

-

Observation: Look for

step transition around -50°C.[1]

-

-

Ramp 2 (Cure Exotherm): Add initiator (e.g., AIBN 1%). Ramp from 20°C to 200°C at 10°C/min.

-

Observation: Large exothermic peak (

).[1] Integrate peak area to calculate

-

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: Establish the upper processing temperature limit (

Protocol:

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1]

-

Ramp: Ambient to 600°C at 20°C/min.

-

Critical Data Points:

- (Temp at 5% mass loss): Typically >200°C for TMPMA.[1]

-

Note: Early mass loss (<150°C) indicates moisture (hygroscopic nature) or residual solvent, not degradation.

Figure 2: Standardized DSC workflow for quantifying the polymerization thermodynamics of TMPMA.

Applications & Implications

Hydrogels & Drug Delivery

The two hydroxyl groups in TMPMA make it an ideal "hydrophilic anchor."

-

Thermodynamic Benefit: It increases the water-swelling ratio of hydrogels without dissolving the polymer network (due to the acrylate crosslink).[1]

-

Surface Energy: Incorporating TMPMA increases the surface free energy of coatings, improving adhesion to polar substrates (metals, glass).

Dual-Cure Systems

In UV-curable coatings, TMPMA acts as a reactive diluent that reduces viscosity (lowering processing energy) but allows for a secondary thermal cure via the hydroxyl groups (e.g., reaction with isocyanates).[1] This "Stage B" curing increases the final

References

-

Sigma-Aldrich. (2024).[1] 2,2-Bis(hydroxymethyl)butyl acrylate Product Specification & CAS Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[1] Standard Reference Data for Acrylate Polymerization Enthalpy. Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: Trimethylolpropane Triacrylate (Analogous Data). National Library of Medicine. Retrieved from

-

Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.[1] (Source for general acrylate

values). -

ChemScene. (2024). Safety Data Sheet: 2,2-Bis(hydroxymethyl)butyl acrylate. Retrieved from

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Hydrogels Incorporating Trimethylolpropane Monoacrylate (TMPMA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of hydrogels using Trimethylolpropane monoacrylate (TMPMA). As a monofunctional monomer, TMPMA cannot independently form a crosslinked network. Therefore, this guide details its incorporation into a hydrogel structure via copolymerization with multifunctional crosslinking agents. We present detailed protocols for both photopolymerization and thermal polymerization, explain the scientific rationale behind key experimental parameters, and outline standard methods for characterizing the resulting hydrogels. The focus is on creating tunable biomaterials with potential applications in drug delivery and tissue engineering.

Introduction: The Rationale for Acrylate-Based Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1][2] Their high water content and soft, flexible nature make them resemble living tissue, leading to their widespread use in biomedical applications such as drug delivery, tissue engineering scaffolds, and contact lenses.[3]

Synthetic hydrogels, particularly those based on acrylate monomers, offer significant advantages over natural polymers due to their tunable mechanical properties, reproducible synthesis, and chemical versatility.[1] The formation of these hydrogels relies on the polymerization of monomers into polymer chains, which are simultaneously interlinked by a crosslinking agent to form an insoluble, swollen network.[4]

A commonly used and highly effective crosslinking agent is Trimethylolpropane triacrylate (TMPTA), a trifunctional monomer that creates densely crosslinked and mechanically robust networks.[5][6] This guide, however, focuses on its monofunctional counterpart, Trimethylolpropane monoacrylate (TMPMA) . It is critical to understand that due to its single polymerizable acrylate group, TMPMA can only form linear polymer chains. To create a hydrogel, TMPMA must be copolymerized with a di- or tri-functional crosslinking monomer.[1][7] This copolymerization approach allows researchers to leverage the properties of TMPMA while creating a stable, three-dimensional hydrogel network suitable for various advanced applications.

Principle of Synthesis: Free-Radical Copolymerization

The most common and versatile method for preparing TMPMA-containing hydrogels is free-radical polymerization. This process involves three key stages: initiation, propagation, and termination. The final network structure is composed of linear chains derived from TMPMA, which are covalently linked by the crosslinking monomer.

Key Components:

-

Monofunctional Monomer (TMPMA): Forms the primary linear polymer chains. Its chemical structure contributes to the overall hydrophilicity and biocompatibility of the hydrogel.

-

Crosslinking Agent: A monomer with two or more acrylate groups (e.g., Trimethylolpropane triacrylate (TMPTA), Poly(ethylene glycol) diacrylate (PEGDA), or N,N'-methylenebis(acrylamide)). This component is essential for linking the linear TMPMA chains together to form the 3D network.[1]

-

Initiator: A chemical species that generates free radicals upon activation by an external energy source (UV light or heat), thereby initiating the polymerization process.

The diagram below illustrates the formation of a hydrogel network through the copolymerization of a monofunctional acrylate (like TMPMA) and a di-functional acrylate crosslinker.

Caption: Copolymerization of TMPMA with a di-acrylate crosslinker.

Experimental Protocols

Safety Precaution: Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: UV Photopolymerization of a TMPMA-co-PEGDA Hydrogel

This method is ideal for rapid, room-temperature synthesis, which is particularly advantageous for encapsulating sensitive biological molecules or cells.

Materials:

-

Trimethylolpropane monoacrylate (TMPMA)

-

Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) as a crosslinker

-

Irgacure 2959 (or other water-soluble photoinitiator)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Nitrogen gas source

-

UV curing system (365 nm wavelength)

-

Molds (e.g., PDMS molds or between two glass plates with a spacer)

Procedure:

-

Precursor Solution Preparation:

-

For a 1 mL hydrogel with 20% total polymer content and 5 mol% crosslinker density:

-

Weigh 190 mg of TMPMA.

-

Weigh 10 mg of PEGDA (Mn 700).

-

Weigh 1 mg of Irgacure 2959 (0.5% w/w relative to total monomer).

-

-

Add the components to a small amber vial.

-

Add 800 µL of PBS (pH 7.4).

-

Vortex the solution until all components are fully dissolved. The solution should be clear.

-

-

Degassing:

-

Gently bubble nitrogen gas through the precursor solution for 2-5 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.

-

-

Casting:

-

Immediately pipette the degassed solution into the desired mold. Ensure there are no air bubbles.

-

-

UV Curing:

-

Expose the mold to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes. The exact time will depend on the intensity of the UV source and the thickness of the hydrogel.

-

The hydrogel is formed when the solution turns into a solid gel that does not flow when tilted.

-

-

Post-Curing and Purification:

-

Carefully remove the hydrogel from the mold.

-

Submerge the hydrogel in a large volume of PBS for 24-48 hours, changing the PBS several times. This removes any unreacted monomers and initiator.

-

Protocol 2: Thermal Polymerization of a TMPMA-co-TMPTA Hydrogel

This protocol is an alternative to photopolymerization and is useful when a UV source is unavailable or when the precursor solution contains UV-absorbing components.

Materials:

-

Trimethylolpropane monoacrylate (TMPMA)

-

Trimethylolpropane triacrylate (TMPTA) as a crosslinker

-

Ammonium persulfate (APS) as a thermal initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized (DI) water

-

Nitrogen gas source

-

Water bath or oven set to 60°C

Procedure:

-

Precursor Solution Preparation:

-

For a 1 mL hydrogel with 15% total polymer content and 2 mol% crosslinker:

-

Weigh 147 mg of TMPMA.

-

Weigh 3 mg of TMPTA.

-

-

Dissolve the monomers in 850 µL of DI water in a glass vial.

-

Prepare a 10% (w/v) stock solution of APS in DI water.

-

-

Degassing:

-

Bubble nitrogen gas through the monomer solution for 5-10 minutes.

-

-

Initiation:

-

While stirring, add 10 µL of the 10% APS solution to the monomer mix.

-

Add 1 µL of TEMED to accelerate the decomposition of APS and initiate polymerization. The amount of TEMED can be adjusted to control the gelation time.

-

-

Casting and Curing:

-

Immediately cast the solution into a mold.

-

Place the mold in an oven or water bath pre-heated to 60°C for 1-2 hours, or until gelation is complete.

-

-

Purification:

-

Remove the hydrogel from the mold and wash extensively with DI water or PBS as described in Protocol 1.

-

Scientific Rationale and Experimental Design

The properties of the final hydrogel are highly dependent on the formulation of the precursor solution. Understanding these relationships is key to designing a material for a specific application.

-

Choice of Crosslinker: The molecular weight and functionality of the crosslinker dictate the network mesh size.

-

Short-chain crosslinkers (e.g., TMPTA): Create a dense network with high crosslink density, resulting in a stiffer, more brittle hydrogel with a lower swelling capacity.

-

Long-chain crosslinkers (e.g., PEGDA 700): Create a looser network with a larger mesh size, resulting in a more flexible, softer hydrogel that can swell to a greater degree.

-

-

Monomer-to-Crosslinker Ratio: This is a critical parameter for tuning the hydrogel's properties.[2]

-

Increasing the crosslinker concentration leads to a higher storage modulus (G'), reduced swelling, and a smaller effective mesh size, which can slow the diffusion of encapsulated molecules.[2]

-

Decreasing the crosslinker concentration results in a softer gel with a lower G', higher swelling capacity, and faster diffusion rates.

-

-

Total Polymer Concentration: The overall concentration of monomers in the precursor solution affects the final polymer density. Higher concentrations generally lead to mechanically stronger hydrogels with a lower equilibrium water content.[2]

The following table summarizes the expected impact of formulation changes on hydrogel properties:

| Parameter Change | Effect on Swelling Ratio | Effect on Stiffness (Storage Modulus, G') | Rationale |

| Increase Crosslinker % | Decrease | Increase | Higher crosslink density restricts chain mobility and water uptake. |

| Increase Total Polymer % | Decrease | Increase | A denser polymer network leaves less space for water. |

| Use Longer Chain Crosslinker | Increase | Decrease | Longer chains between crosslinks allow for greater swelling and flexibility. |

Characterization of TMPMA Hydrogels

Once synthesized, the hydrogels should be characterized to ensure they meet the desired specifications.

Swelling Behavior

This measures the hydrogel's ability to absorb and retain water, which is crucial for most biomedical applications.

Protocol:

-

After purification, blot a hydrogel sample dry to remove surface water and record its swollen weight (Ws).

-

Freeze-dry (lyophilize) the hydrogel sample until a constant weight is achieved. Record this dry weight (Wd).

-

Calculate the Equilibrium Swelling Ratio (ESR) using the formula:

-

ESR = (Ws - Wd) / Wd

-

Mechanical Properties (Rheology)

Rheology measures the stiffness and viscoelastic properties of the hydrogel.

Protocol:

-

Use a rheometer with a parallel plate geometry (e.g., 8 or 20 mm diameter).

-

Place a cylindrical hydrogel sample of known thickness on the bottom plate.

-

Lower the top plate to make contact with the gel and apply a small compressive strain (e.g., 1-5%).

-

Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

-

G' (Storage Modulus): Represents the elastic (solid-like) component and indicates the stiffness of the gel.

-

G'' (Loss Modulus): Represents the viscous (liquid-like) component. For a stable gel, G' should be significantly higher than G''.

-

Structural and Morphological Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the polymerization of TMPMA by showing the disappearance of the characteristic C=C acrylate peak (around 1635 cm⁻¹).[8]

-

Scanning Electron Microscopy (SEM): Can be used to visualize the internal porous structure of the freeze-dried hydrogel, providing insight into the network's mesh size and morphology.[8]

Caption: General workflow for TMPMA hydrogel synthesis and characterization.

Applications and Future Directions

Hydrogels synthesized with TMPMA can be tailored for a variety of biomedical applications:

-

Drug Delivery: The hydrophilic network is ideal for encapsulating and providing sustained release of water-soluble drugs.[9] The release rate can be tuned by adjusting the crosslink density, which controls the mesh size and therefore the diffusion rate of the drug.

-

Tissue Engineering: These hydrogels can serve as scaffolds for 3D cell culture.[7] Their mechanical properties can be adjusted to mimic the stiffness of different biological tissues, providing a suitable environment for cell growth and proliferation.

-

Antimicrobial Systems: The hydrogel matrix can be loaded with antimicrobial agents, creating a system for sustained release to prevent infections, for example, in wound dressings or on medical device coatings.

Future work can involve copolymerizing TMPMA with functional monomers (e.g., acrylic acid to impart pH sensitivity) to create "smart" hydrogels that respond to environmental stimuli. This opens up possibilities for targeted drug delivery and advanced regenerative medicine platforms.

References

-

Hosseini, A., et al. (2020). Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. Journal of Biomedical Materials Research Part A, 108(11), 2294-2307. [Link]

-

Kamal, T., & Khan, S. B. (2019). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]

-

Science.gov. trimethylolpropane trimethacrylate tmptma: Topics by Science.gov. [Link]

-

PharmaTutor. (2016). PREPARATION METHOD, PROPERTIES AND CROSSLINKING OF HYDROGEL: A REVIEW. PharmaTutor. [Link]

-

Constantin, M., et al. (2021). The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison. Polymers, 13(21), 3793. [Link]

-

Dhanapal, V., et al. (2012). Synthesis and evaluation of trimethylolpropane triacrylate crosslinked superabsorbent polymers for conserving water and fertilizers. Journal of Applied Polymer Science. [Link]

-

Rutz, A. L., et al. (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. Gels, 9(11), 909. [Link]

-

ResearchGate. (2014). Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels. Acta Biomaterialia. [Link]

-

Imazato, S., et al. (2014). Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels. Acta Biomaterialia, 10(10), 4475-4482. [Link]

-

Raps, D., et al. (2017). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Polymers, 9(6), 219. [Link]

-

Raps, D., et al. (2017). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Polymers, 9(6), 219. [Link]

-

Varaprasad, K., et al. (2020). Commercial hydrogels for biomedical applications. International Journal of Pharmaceutics, 589, 119873. [Link]

Sources

- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 2. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. トリメチロールプロパントリアクリラート contains monomethyl ether hydroquinone as inhibitor, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Macromolecular Monomers for the Synthesis of Hydrogel Niches and Their Application in Cell Encapsulation and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trimethylolpropane trimethacrylate tmptma: Topics by Science.gov [science.gov]

- 8. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for UV-curing 2,2-Bis(hydroxymethyl)butyl acrylate polymers

Application Note: Photopolymerization and Crosslinking of 2,2-Bis(hydroxymethyl)butyl Acrylate (TMPMA) for Functional Bio-Scaffolds

Executive Summary & Scope

This application note details the protocol for the UV-initiated curing of 2,2-Bis(hydroxymethyl)butyl acrylate (also known as Trimethylolpropane Monoacrylate or TMPMA). Unlike common multi-functional crosslinkers (e.g., TMPTA), this molecule is a heterofunctional monomer containing one polymerizable acrylate group and two pendant hydroxyl groups.

Critical Distinction:

-

Homopolymerization: Polymerizing TMPMA alone yields a linear, water-soluble/swellable polymer with high hydroxyl density.

-

Curing (Network Formation): To achieve a structural "cured" material (hydrogel or solid coating), TMPMA is typically copolymerized with a di- or tri-acrylate crosslinker (e.g., PEGDA, TMPTA).

This guide focuses on Protocol A: Hydrogel Crosslinking (for drug delivery matrices) and Protocol B: Functional Surface Coating , emphasizing the mitigation of oxygen inhibition and the selection of biocompatible photoinitiators.

Material Science & Mechanism

The curing process relies on Free Radical Photopolymerization . Upon UV exposure, the photoinitiator (PI) generates radicals that attack the acrylate double bond (C=C) at the 1635 cm⁻¹ region.

The Monomer: 2,2-Bis(hydroxymethyl)butyl acrylate [1][2]

-

CAS: 10095-20-2

-

Function: Provides hydrophilicity and sites for secondary conjugation (via -OH groups) without inducing brittleness associated with high crosslinking density.

-

Challenge: As a mono-acrylate, it is highly susceptible to oxygen inhibition, which causes surface tackiness and incomplete cure.

Mechanistic Pathway (Graphviz Diagram)

Figure 1: Reaction mechanism showing the critical path from initiation to network formation and the inhibitory role of Oxygen.

Critical Parameters & Formulation Strategy

Success depends on balancing the monomer ratio and initiation energy.

| Parameter | Recommended Value | Scientific Rationale |

| Photoinitiator (PI) | Irgacure 2959 (0.1–0.5% w/v) | Gold standard for cytocompatibility in bio-applications. Absorbs at 250–370nm. |

| Alternative PI | LAP (0.05–0.1% w/v) | Required if using visible light (405nm) or for deeper tissue penetration. |

| Crosslinker Ratio | 10% – 50% (molar) | TMPMA alone does not form a gel. Add PEGDA or TMPTA to establish network integrity. |

| Light Intensity | 10 – 50 mW/cm² | Higher intensity overcomes oxygen inhibition by generating radicals faster than O₂ can quench them. |

| Atmosphere | Nitrogen / Argon | Critical: Acrylates inhibit in air. Purging is required for tack-free surfaces. |

Experimental Protocols

Protocol A: Synthesis of Functionalized Hydrogels (Biomedical Focus)

Target: Creating a hydrophilic scaffold with pendant hydroxyls for drug loading.

Reagents:

-

Monomer: 2,2-Bis(hydroxymethyl)butyl acrylate (TMPMA).

-

Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, Mn 575 or 700).

-

Photoinitiator: Irgacure 2959 (dissolved in PBS or water).

-

Solvent: PBS (Phosphate Buffered Saline) or Deionized Water.

Step-by-Step Workflow:

-

Stock Solution Prep:

-

Prepare a 10% (w/v) Irgacure 2959 solution in warm PBS (60°C) to ensure complete dissolution. Cool to room temperature.

-

-

Resin Formulation:

-

Mix TMPMA and PEGDA in a 70:30 molar ratio.

-

Note: Increasing TMPMA increases hydroxyl density but decreases mechanical stiffness.

-

Add the monomer blend to PBS to achieve a final total monomer concentration of 10–20% (w/v).

-

Add PI stock to achieve 0.5% (w/v) final PI concentration.

-

-

Deoxygenation (Critical Step):

-

Bubble Nitrogen (N₂) gas through the resin solution for 10 minutes. Oxygen is a radical scavenger; failure to remove it will result in a "soupy" incomplete cure.

-

-

Casting:

-

Pipette the resin into a silicone mold or between two glass slides separated by a Teflon spacer (1mm).

-

-

UV Exposure:

-

Expose to UV light (365nm) at 20 mW/cm² for 5–10 minutes .

-

Self-Validation: The solution should turn from clear liquid to an opaque/translucent solid gel.

-

-

Washing:

-

Remove the hydrogel and soak in sterile PBS for 24 hours (changing buffer 3 times) to leach out unreacted monomer and photoinitiator residues.

-

Protocol B: Thin Film Coating (Surface Functionalization)

Target: Coating a hydrophobic surface (e.g., polystyrene) to make it hydrophilic.

-

Formulation: Mix neat TMPMA with 1% (w/w) TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide). TPO is preferred for thin films due to its high efficiency and depth curing capabilities.

-

Deposition: Spin coat at 2000 RPM for 30s to achieve a uniform 5–10 µm layer.

-

Inert Curing Chamber: Place the sample in a UV curing chamber purged with Nitrogen.

-

Cure: Irradiate at high intensity (>50 mW/cm²) for 60 seconds.

-

Validation: Check for surface tackiness. If sticky, oxygen inhibition occurred.

Post-Cure Characterization & Validation

To ensure scientific integrity, the following validation steps are mandatory.

Validation Workflow (Graphviz)

Figure 2: Validation logic flow. Sol-gel analysis is the primary "Go/No-Go" test for network formation.

Quantitative Metrics:

-

FTIR Analysis: Monitor the disappearance of the acrylate C=C twisting peak at 810 cm⁻¹ and the C=C stretching peak at 1635 cm⁻¹ .

-

Target: >85% conversion.

-

-

Swelling Ratio: Weigh the dry polymer (

), swell in water for 24h, weigh again (- .

-

Insight: Higher TMPMA content = Higher Swelling Ratio (due to -OH groups).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Surface is sticky/tacky | Oxygen Inhibition | Increase UV intensity or cover sample with a Mylar film during cure to exclude air. |

| Gel is too soft/breaks | Insufficient Crosslinking | Increase the ratio of PEGDA/TMPTA; pure TMPMA does not crosslink well. |

| Opaque/White Gel | Phase Separation | The monomer is hydrophobic before curing. Ensure solvent compatibility (add small amount of ethanol if using water). |

| Cytotoxicity (Cells dying) | Residual Monomer | Extend the washing step (Protocol A, Step 6) to 48 hours. Acrylates are toxic until polymerized. |

References

-

Ciba Specialty Chemicals. (n.d.). Photoinitiators for UV Curing: Key Products and Selection Guide. BASF/Ciba.

-

Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials, 30(35), 6702-6707.

-

Decker, C., & Jenkins, A. D. (1985). "Kinetic Approach of Oxygen Inhibition in Ultraviolet- and Laser-Induced Polymerization." Macromolecules, 18(6), 1241-1244.

-

Sigma-Aldrich. (2023). Product Specification: 2,2-Bis(hydroxymethyl)butyl acrylate.[1]

-

Lin-Gibson, S., et al. (2004). "Structure-Property Relationships of Photopolymerizable Poly(ethylene glycol) Dimethacrylate Hydrogels." Macromolecules, 37(19), 7132-7139.

Sources

Application Note: Preparation and Characterization of a Poly(TMPMA-co-EDMA) Monolithic HPLC Column for HILIC Separations

Executive Summary & Mechanistic Rationale

The evolution of capillary liquid chromatography relies heavily on the design of novel stationary phases capable of resolving highly polar compounds. While hydrophobic polymer monoliths are well-established, Hydrophilic Interaction Liquid Chromatography (HILIC) requires stationary phases with dense, polar surface functionalities.

This technical guide details the in situ preparation of a novel hydrophilic monolithic column utilizing Trimethylolpropane monoacrylate (TMPMA) as the functional monomer and Ethylene dimethacrylate (EDMA) as the crosslinker.

The Causality of Monomer Selection: TMPMA is an ideal candidate for HILIC monoliths due to its unique molecular architecture. It possesses a single reactive acrylate group that ensures robust covalent integration into the polymer backbone during free-radical polymerization[1]. Crucially, it retains two pendant hydroxyl (-OH) groups per molecule. Once polymerized, these diol moieties project into the mesoporous channels of the monolith. In a high-organic mobile phase, these hydroxyl groups immobilize a water-enriched liquid layer on the surface, driving the hydrophilic partitioning mechanism necessary for the retention of polar analytes such as nucleosides, peptides, and carbohydrates.

Visual Synthesis Workflow

Workflow for the in situ preparation of poly(TMPMA-co-EDMA) monolithic columns.

Materials and Reagents